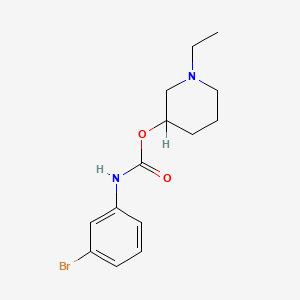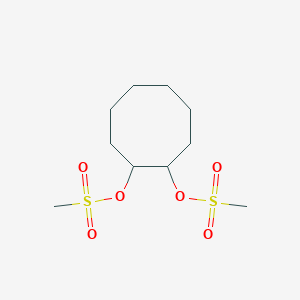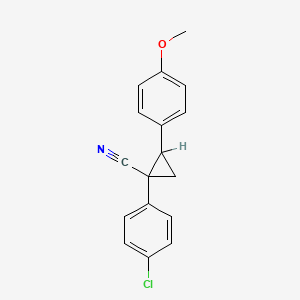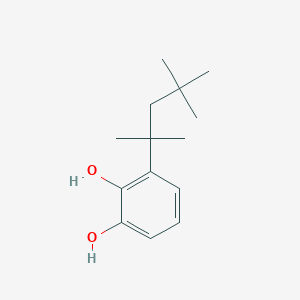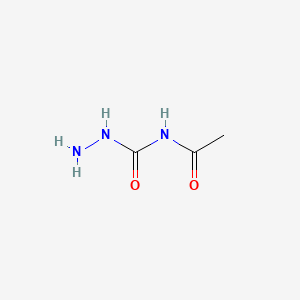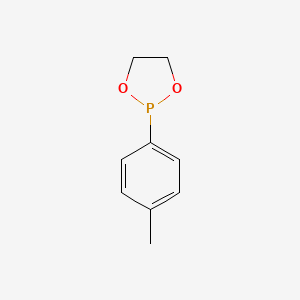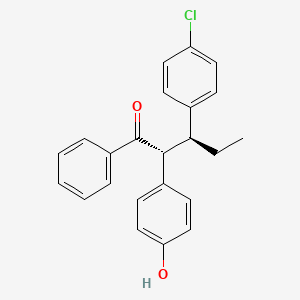
4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans This compound is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with two methyl groups and one phenyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 4,5-dimethyl-2-phenyl-1,5-hexadiene in the presence of a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydropyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydropyran ring to a fully saturated tetrahydropyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Pyranones or carboxylic acids.
Reduction: Tetrahydropyrans.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism by which 4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition or Activation: The compound can bind to the active site of enzymes, altering their catalytic activity.
Receptor Binding: It may interact with cellular receptors, triggering signaling cascades that result in physiological responses.
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyran can be compared with other dihydropyrans and related heterocycles:
Similar Compounds:
Uniqueness:
- The presence of two methyl groups and a phenyl group in this compound imparts unique chemical properties and reactivity compared to its simpler analogs. These substitutions can influence the compound’s stability, reactivity, and potential applications in various fields.
Eigenschaften
CAS-Nummer |
36681-67-1 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C13H16O/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
InChI-Schlüssel |
AQKZFTYJLAMOSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(COC(C1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



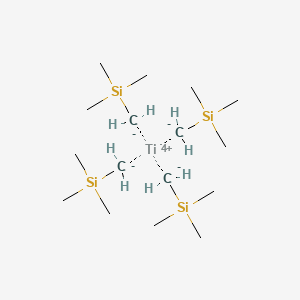
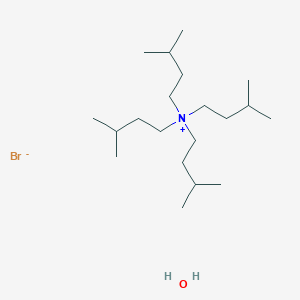
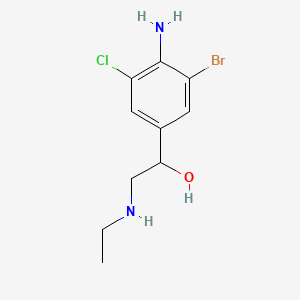
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
